3-Phenyl-2,4-quinolinediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3-Phenyl-2,4-quinolinediol in Scientific Research

While there is currently no extensive research available on the specific applications of 3-Phenyl-2,4-quinolinediol, scientific databases like PubChem do contain information on its structure and properties []. However, some insights can be gleaned from the well-studied parent compound, 2,4-quinolinediol.

Potential Uses based on Similar Structures

2,4-quinolinediol, which lacks the phenyl group on the third position, has been explored for its potential antimicrobial properties []. Given the structural similarities, 3-Phenyl-2,4-quinolinediol might also hold promise in this area. Further research would be needed to confirm this possibility.

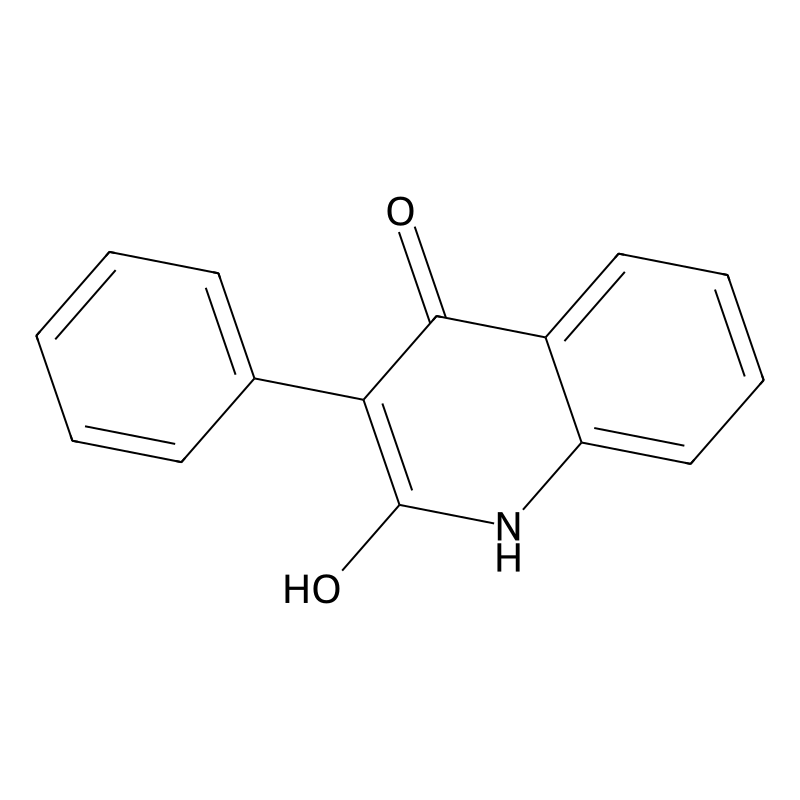

3-Phenyl-2,4-quinolinediol is an organic compound with the molecular formula and a molecular weight of approximately 237.25 g/mol. It is characterized by the presence of a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with two hydroxyl groups at the 2 and 4 positions and a phenyl group at the 3 position. This compound is also known by other names such as 3-phenyl-2,4-dihydroxyquinoline .

- Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

- Acylation: The hydroxyl groups can react with acyl chlorides to form esters.

- Alkylation: The nitrogen atom in the quinoline structure can participate in nucleophilic substitution reactions.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts .

Research indicates that 3-Phenyl-2,4-quinolinediol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its antioxidant properties have been highlighted, suggesting potential applications in health-related fields . The compound's ability to interact with DNA has also been investigated, indicating possible implications in cancer research and treatment strategies.

Synthesis of 3-Phenyl-2,4-quinolinediol can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 2,4-dihydroxyquinoline with phenylacetaldehyde or other phenolic compounds under acidic conditions.

- Hydroxylation: Starting from simpler quinoline derivatives, hydroxylation can be performed using reagents like hydrogen peroxide or peracids to introduce hydroxyl groups at the desired positions.

- Electrophilic Substitution: The introduction of the phenyl group can be accomplished through electrophilic aromatic substitution reactions involving suitable precursors .

Due to its unique structure and biological properties, 3-Phenyl-2,4-quinolinediol has several applications:

- Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.

- Dyes and Pigments: The compound can serve as a precursor for synthesizing dyes due to its chromophoric characteristics.

- Research: It is utilized in studies related to DNA interactions and as a model compound in electrochemical investigations .

Interaction studies have focused on the ability of 3-Phenyl-2,4-quinolinediol to bind with biological macromolecules such as DNA and proteins. Research has shown that it can intercalate into DNA strands, which may lead to alterations in DNA structure and function. This property is particularly relevant in the context of developing anticancer agents or understanding drug-DNA interactions .

Several compounds share structural similarities with 3-Phenyl-2,4-quinolinediol. Here are some notable examples:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2,4-Dihydroxyquinoline | Quinoline with two hydroxyls | Antimicrobial activity; serves as a precursor |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used in dye synthesis; exhibits fluorescence |

| 5-Methylquinoline | Methyl group at position 5 | Exhibits different biological activities; less studied |

| 2-Aminoquinoline | Amino group at position 2 | Known for its antitumor properties |

The uniqueness of 3-Phenyl-2,4-quinolinediol lies in its specific arrangement of functional groups that enhance its biological activity compared to these similar compounds. Its dual hydroxyl groups significantly contribute to its reactivity and interaction capabilities, setting it apart in both synthetic and medicinal chemistry contexts .